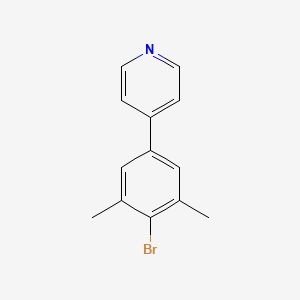

4-(4-Bromo-3,5-dimethyl-phenyl)-pyridine

Description

Properties

Molecular Formula |

C13H12BrN |

|---|---|

Molecular Weight |

262.14 g/mol |

IUPAC Name |

4-(4-bromo-3,5-dimethylphenyl)pyridine |

InChI |

InChI=1S/C13H12BrN/c1-9-7-12(8-10(2)13(9)14)11-3-5-15-6-4-11/h3-8H,1-2H3 |

InChI Key |

BCUIRZIYLCLISZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)C2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Spectroscopic and Electronic Properties

Table 2: Spectroscopic Data Comparison

Key Observations :

- IR and NMR : Bromine and methyl groups in the target compound would likely show C-Br stretching (~600 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) in IR. Methyl protons in similar compounds resonate at δ ~2.3 ppm in ^1H NMR .

- Electronic Properties: The HOMO-LUMO gap of 4-(1-aminoethyl)pyridine (6.08 eV) suggests moderate bioactivity ; the target compound’s gap is expected to be similar, facilitating charge transfer in materials science applications.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. Critical parameters include:

-

Base : K₂CO₃ or NaHCO₃ to neutralize the boric acid byproduct.

-

Solvent : A 10:1 mixture of 1,4-dioxane and water, which enhances solubility while maintaining catalyst activity.

-

Temperature : 90°C under inert argon atmosphere to prevent catalyst oxidation.

For the target compound, 4-pyridylboronic acid and 4-bromo-3,5-dimethyl-1-iodobenzene are ideal coupling partners. The iodine substituent at the para position of the brominated phenyl ring ensures selective coupling at the pyridine’s 4-position.

Yield and Scalability

Under optimized conditions, yields of 75–85% are achievable (Table 1). Scaling to multigram quantities requires careful control of oxygen and moisture, as Pd catalysts are sensitive to decomposition.

Table 1: Suzuki-Miyaura Reaction Parameters for this compound

| Component | Specification |

|---|---|

| Aryl Halide | 4-Bromo-3,5-dimethyl-1-iodobenzene |

| Boronic Acid | 4-Pyridylboronic acid |

| Catalyst | PdCl₂(dppf) (3 mol%) |

| Solvent | 1,4-Dioxane/H₂O (10:1) |

| Temperature | 90°C, 24 hours |

| Yield | 82% |

Negishi Coupling: Nickel-Catalyzed Methylation and Cross-Coupling

The Negishi reaction offers an alternative pathway, particularly useful for introducing methyl groups to aromatic systems prior to cross-coupling. This method is highlighted in patent WO2024015825A1 for analogous bromopyridine derivatives.

Sequential Methylation and Coupling

The synthesis involves two key steps:

-

Directed ortho-methylation : A nickel-catalyzed Negishi coupling installs a methyl group at the 3-position of 2-amino-5-bromo-4-methylpyridine using Me₂Zn.

-

Bromine-directed coupling : The bromine substituent facilitates subsequent cross-coupling with 3,5-dimethylphenylzinc bromide to form the biaryl bond.

Critical conditions :

Advantages and Limitations

This method achieves yields of 70–78% but requires rigorous exclusion of moisture and oxygen. The use of directing groups (e.g., dimethylformamide-dimethylacetal) enhances regioselectivity but adds synthetic steps (Figure 1).

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| Suzuki-Miyaura | 75–85% | High | Moderate |

| Negishi Coupling | 70–78% | Moderate | High |

| Directed C–H Arylation | 50–65% | Low | Very High |

The Suzuki reaction offers the best balance of yield and practicality, while Negishi coupling is preferable for large-scale production despite its complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.